molecular formula C23H20ClN5O3 B11389496 2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11389496
M. Wt: 449.9 g/mol
InChI Key: FXEJQRFJTHWOBL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone is a complex organic compound that features a combination of aromatic rings, triazole, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyridine and chlorophenoxy groups. The final step involves the coupling of the triazole derivative with 4-methoxybenzylamine under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: Shares the chlorophenoxy group but lacks the triazole and pyridine functionalities.

    Ethyl acetoacetate: Contains a keto group and is used in similar synthetic applications but has a simpler structure.

Uniqueness

2-(4-chlorophenoxy)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClN5O3

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C23H20ClN5O3/c1-31-19-8-4-16(5-9-19)13-26-23-27-22(17-3-2-12-25-14-17)28-29(23)21(30)15-32-20-10-6-18(24)7-11-20/h2-12,14H,13,15H2,1H3,(H,26,27,28)

InChI Key

FXEJQRFJTHWOBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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